(Diphenylphosphinyl)acetic acid hydrazide mono(di-2-propenylphosphinat e)
(Diphenylphosphinyl)acetic acid hydrazide mono(di-2-propenylphosphinat e)
Brand Name:
Vulcanchem
CAS No.:
103597-89-3
VCID:
VC0026432
InChI:
InChI=1S/C14H15N2O2P.C6H11O2P/c15-16-18-14(17)11-19(12-7-3-1-4-8-12)13-9-5-2-6-10-13;1-3-5-9(7,8)6-4-2/h1-10,16H,11,15H2;3-4H,1-2,5-6H2,(H,7,8)
SMILES:
C=CCP(=O)(CC=C)[O-].C1=CC=C(C=C1)P(CC(=O)ON[NH3+])C2=CC=CC=C2
Molecular Formula:
C20H26N2O4P2
Molecular Weight:
420.4 g/mol
(Diphenylphosphinyl)acetic acid hydrazide mono(di-2-propenylphosphinat e)
CAS No.: 103597-89-3
Main Products
VCID: VC0026432
Molecular Formula: C20H26N2O4P2
Molecular Weight: 420.4 g/mol
CAS No. | 103597-89-3 |
---|---|
Product Name | (Diphenylphosphinyl)acetic acid hydrazide mono(di-2-propenylphosphinat e) |
Molecular Formula | C20H26N2O4P2 |
Molecular Weight | 420.4 g/mol |
IUPAC Name | bis(prop-2-enyl)phosphinate;[(2-diphenylphosphanylacetyl)oxyamino]azanium |
Standard InChI | InChI=1S/C14H15N2O2P.C6H11O2P/c15-16-18-14(17)11-19(12-7-3-1-4-8-12)13-9-5-2-6-10-13;1-3-5-9(7,8)6-4-2/h1-10,16H,11,15H2;3-4H,1-2,5-6H2,(H,7,8) |
Standard InChIKey | HDBPLTLOJQFMMX-UHFFFAOYSA-N |
SMILES | C=CCP(=O)(CC=C)[O-].C1=CC=C(C=C1)P(CC(=O)ON[NH3+])C2=CC=CC=C2 |
Canonical SMILES | C=CCP(=O)(CC=C)[O-].C1=CC=C(C=C1)P(CC(=O)ON[NH3+])C2=CC=CC=C2 |
Synonyms | (Diphenylphosphinyl)acetic acid hydrazide mono(di-2-propenylphosphinat e) |
PubChem Compound | 59765 |
Last Modified | Nov 11 2021 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume